molecular formula C11H11N5O2 B024744 6-Benzyloxy-5-nitroso-pyrimidine-2,4-diamine CAS No. 101724-61-2

6-Benzyloxy-5-nitroso-pyrimidine-2,4-diamine

Cat. No. B024744
Key on ui cas rn: 101724-61-2
M. Wt: 245.24 g/mol
InChI Key: MBQPVHNJEDDVCF-UHFFFAOYSA-N
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Patent
US06677345B1

Procedure details

2,6-Diamino-4-benzyloxypyrimidine (0.5 g, 2.3 mmol) was dissolved in warm acetic acid (30%, 10 ml) and the reaction mixture was heated to 80° C. A solution of sodium nitrite (0.22 g, 3.19 mmol) in water (5 ml) was added dropwise over 1 h, when an excess of oxidant was evident by starch-iodide paper. The reaction mixture was allowed to cool to room temperature, and the violet crystals which deposited were collected and washed with water (0.53 g, 98%), m.p. decomposed 209° C.; (Found: C, 55.32; H, 5.28; N, 26.47% C11H11N5O2 0.1 H2O C, 55.98; H, 4.75; N, 29.69%); νmax/cm−1 3408 (NH), 2952 (CH2), 1610 (C6H5), 1518 (NO); δH (200 MHz, d6-DMSO) 5.69 (2H, s, OCH2), 7.44-7.68 (5H, m, C6H5), 8.0 (2H, d, NH2), 8.17 (1H, s, NH) , 10.19 (1H, s, NH); m/z (+EI) 245 (M+, 25%), 91 (100), 65 (9).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
starch iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:5]=[C:4]([NH2:16])[N:3]=1.[N:17]([O-])=[O:18].[Na+]>C(O)(=O)C.O>[NH2:1][C:2]1[N:7]=[C:6]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:5]([N:17]=[O:18])=[C:4]([NH2:16])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)OCC1=CC=CC=C1)N
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.22 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
starch iodide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
the violet crystals which deposited were collected
WASH
Type
WASH
Details
washed with water (0.53 g, 98%)
CUSTOM
Type
CUSTOM
Details
m.p. decomposed 209° C.

Outcomes

Product
Name
Type
Smiles
NC1=NC(=C(C(=N1)OCC1=CC=CC=C1)N=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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